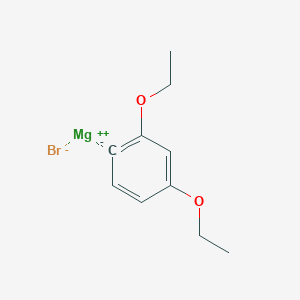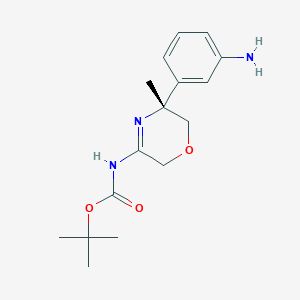
4-Isonicotinoylmorpholine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Isonicotinoylmorpholine-3-carboxylic acid is an organic compound with the molecular formula C11H12N2O4 It is a derivative of isonicotinic acid and morpholine, featuring a carboxylic acid functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isonicotinoylmorpholine-3-carboxylic acid typically involves the reaction of isonicotinic acid derivatives with morpholine under specific conditions. One common method is the condensation reaction between isonicotinic acid chloride and morpholine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
化学反应分析
Types of Reactions: 4-Isonicotinoylmorpholine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates.
Reduction: Reduction of the carboxylic acid group can yield alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the isonicotinoyl moiety.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products:
Oxidation: Carboxylates or corresponding esters.
Reduction: Alcohol derivatives.
Substitution: Substituted isonicotinoyl derivatives.
科学研究应用
4-Isonicotinoylmorpholine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
作用机制
The mechanism of action of 4-Isonicotinoylmorpholine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Isonicotinic Acid: A precursor and structural analog with similar chemical properties.
Morpholine Derivatives: Compounds containing the morpholine ring, which may exhibit similar reactivity.
Nicotinic Acid Derivatives: Compounds with a similar pyridine ring structure.
Uniqueness: 4-Isonicotinoylmorpholine-3-carboxylic acid is unique due to its combined structural features of isonicotinic acid and morpholine, which confer distinct chemical and biological properties. Its dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.
属性
分子式 |
C11H12N2O4 |
|---|---|
分子量 |
236.22 g/mol |
IUPAC 名称 |
4-(pyridine-4-carbonyl)morpholine-3-carboxylic acid |
InChI |
InChI=1S/C11H12N2O4/c14-10(8-1-3-12-4-2-8)13-5-6-17-7-9(13)11(15)16/h1-4,9H,5-7H2,(H,15,16) |
InChI 键 |
USNZDFICBNJWRG-UHFFFAOYSA-N |
规范 SMILES |
C1COCC(N1C(=O)C2=CC=NC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bis{[1-(2R,5R)-2,5-diethylphospholanyl]-[2-(2R,5R)-2,5-diethylphospholanyl-oxide]benzene}Cu(I)trifluoromethanesulfonate](/img/structure/B14892429.png)
![3-({2-[(3-Chlorophenyl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14892436.png)
![4-Chloro-7,8-dihydro-6h-pyrano[3,2-d]pyrimidine](/img/structure/B14892440.png)
![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)propanoic acid](/img/structure/B14892446.png)
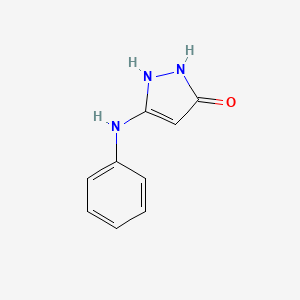

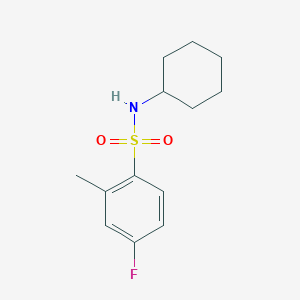
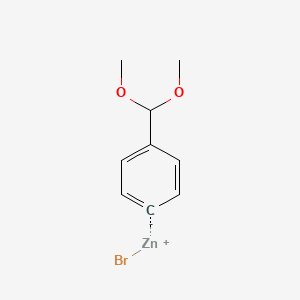
![(S)-tert-Butyl (5-((tert-butoxycarbonyl)amino)-1-(6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3-yl)-1H-1,2,4-triazol-3-yl)(7-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl)carbamate](/img/structure/B14892493.png)
